molecular formula C20H23FN4O5S2 B2686163 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide CAS No. 851979-03-8

4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide

Cat. No.: B2686163
CAS No.: 851979-03-8
M. Wt: 482.55
InChI Key: RVFRXTCMUMOLJQ-UHFFFAOYSA-N
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Description

4-(2-(4-Fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide is a sophisticated synthetic compound designed for research applications, particularly in medicinal chemistry and enzyme inhibition studies. This chemical integrates multiple pharmacophores known for their biological significance: a 4-fluorobenzo[d]thiazole moiety, a hydrazinecarboxamide linker, and a N,N-bis(2-methoxyethyl)benzenesulfonamide group. The benzo[d]thiazole core is a privileged structure in drug discovery due to its wide range of pharmacological activities, which include potential anticancer, antimicrobial, and anticonvulsant properties . The incorporation of a fluorine atom at the 4-position is a common strategy to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability. The benzenesulfonamide group is a classic zinc-binding motif found in potent inhibitors of various enzymes, most notably carbonic anhydrases . The N,N-bis(2-methoxyethyl) substitution on the sulfonamide is a key feature that can significantly influence the compound's solubility, bioavailability, and binding affinity towards specific enzyme isoforms. Furthermore, the hydrazinecarbonyl linker (—NH—NH—C(O)—) provides structural rigidity and can participate in key hydrogen-bonding interactions with enzyme active sites, which is critical for molecular recognition and inhibitory potency. Primary Research Applications: • Enzyme Inhibition Screening: This compound is of high interest for screening as a potential inhibitor of enzymes such as carbonic anhydrases and urease . Inhibitors of these enzymes are investigated for managing conditions like epilepsy, neuropathic pain, glaucoma, and infections caused by Helicobacter pylori or fungi. • Medicinal Chemistry & Drug Discovery: It serves as a valuable intermediate or lead compound for the design and development of new therapeutic agents targeting metabolic and infectious diseases. Researchers can utilize this complex molecule to explore structure-activity relationships (SAR). • Biochemical Profiling: The compound can be used in studies to determine its mechanism of action, binding affinity, and selectivity profile against a panel of biologically relevant enzymes. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-[[(4-fluoro-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-bis(2-methoxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O5S2/c1-29-12-10-25(11-13-30-2)32(27,28)15-8-6-14(7-9-15)19(26)23-24-20-22-18-16(21)4-3-5-17(18)31-20/h3-9H,10-13H2,1-2H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFRXTCMUMOLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This step often starts with the reaction of 4-fluoroaniline with carbon disulfide and an oxidizing agent to form the benzo[d]thiazole ring.

    Hydrazinecarbonylation: The benzo[d]thiazole derivative is then reacted with hydrazine to introduce the hydrazinecarbonyl group.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with N,N-bis(2-methoxyethyl)benzenesulfonyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the hydrazinecarbonyl group, potentially converting it to a hydrazine or amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include amines or hydrazines.

    Substitution: Products will vary depending on the substituent introduced, such as nitro or bromo derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound may exhibit interesting interactions with enzymes and receptors due to its structural features. It can be used in studies to understand these interactions and to develop new biochemical assays.

Medicine

In medicinal chemistry, the compound’s potential as a drug candidate can be explored. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development programs.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as improved solubility or stability.

Mechanism of Action

The mechanism by which 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of these targets.

Comparison with Similar Compounds

Key Comparative Data Table

Compound Core Structure Linker Type Sulfonamide Substituents Notable Properties
Target Compound 4-Fluorobenzo[d]thiazole Hydrazinecarbonyl N,N-bis(2-methoxyethyl) High solubility, chelation potential
Compound 76 () Benzo[d]thiazole Thiophene Biphenyl-3-sulfonamide Rigid structure, moderate solubility
4-(Hydrazinecarbonyl)benzenesulfonamide () Benzene Hydrazinecarbonyl None Simple synthesis, limited specificity
Compound Fluorobenzothiazole Benzamide Bis(2-methoxyethyl) Enhanced metabolic stability
Compound Thiazole Benzamide Diethylsulfamoyl Electrophilic, moderate hydrophobicity

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis is more complex than simpler hydrazinecarbonyl derivatives (e.g., ) due to the fluorobenzo[d]thiazole and bis(2-methoxyethyl) groups.
  • Solubility and Bioavailability : The bis(2-methoxyethyl) groups in the target compound likely enhance aqueous solubility compared to diethyl or unsubstituted sulfonamides (e.g., ).
  • Target Engagement : The fluorobenzo[d]thiazole moiety may improve binding to hydrophobic enzyme pockets, while the hydrazinecarbonyl linker enables hydrogen bonding, a dual mechanism absent in analogues like .

Biological Activity

The compound 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide represents a class of sulfonamide derivatives with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • 4-Fluorobenzo[d]thiazole : This moiety is known for its biological activity, particularly in antimicrobial and anticancer fields.
  • Hydrazinecarbonyl Group : Often associated with increased reactivity and potential for biological interaction.
  • N,N-bis(2-methoxyethyl) : Enhances solubility and bioavailability.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The hydrazinecarbonyl group may facilitate interactions that inhibit target proteins involved in disease pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity, influencing cellular signaling and response.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

Activity Effect Reference
AntimicrobialInhibits growth of various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation in vitro

Antimicrobial Activity

In a study examining the antimicrobial properties of similar compounds, derivatives of benzo[d]thiazole exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The presence of the fluorine atom in the structure was noted to enhance antibacterial potency due to increased lipophilicity, facilitating membrane penetration.

Anticancer Potential

Research focusing on sulfonamide derivatives has shown that compounds with hydrazine moieties can induce apoptosis in various cancer cell lines. For instance, a derivative similar to the target compound demonstrated a dose-dependent reduction in cell viability in breast cancer cells (MCF-7).

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest:

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